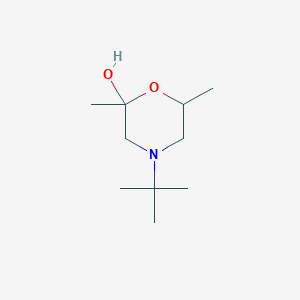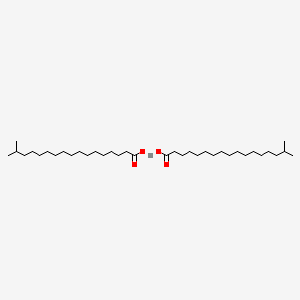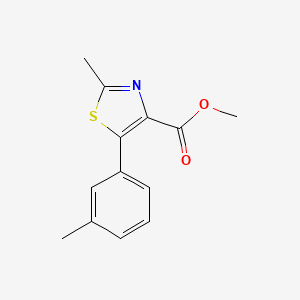![molecular formula C12H14N2O B8748164 2,4-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one CAS No. 89733-49-3](/img/structure/B8748164.png)
2,4-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one
概要
説明
2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the class of bipyridines. This compound is characterized by its unique structure, which includes two pyridine rings connected by a single bond, with additional methyl groups and a ketone functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The methyl groups and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine rings or methyl groups.
科学的研究の応用
2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.
類似化合物との比較
Similar Compounds
4,5-Dihydro-4,5-dimethyl-1H-pyrazole: This compound shares a similar dihydro structure but differs in the presence of a pyrazole ring instead of bipyridine.
6-tert-Butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-hydroxy-2,4-dimethyl-cyclohex-2,5-dienone: This compound has a similar dihydro structure with additional functional groups and a different ring system.
Uniqueness
2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one is unique due to its bipyridine structure, which imparts distinct chemical properties and reactivity. The presence of two pyridine rings connected by a single bond allows for versatile chemical modifications and applications in various fields of research. Its ability to undergo multiple types of reactions and its potential biological activities further distinguish it from similar compounds.
特性
CAS番号 |
89733-49-3 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
4,6-dimethyl-5-pyridin-4-yl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-7-11(15)14-9(2)12(8)10-3-5-13-6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChIキー |
QYNYDSGSCUAAEI-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)NC(=C1C2=CC=NC=C2)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
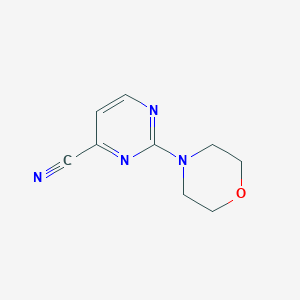
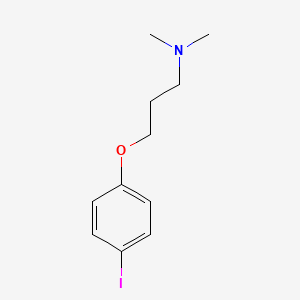
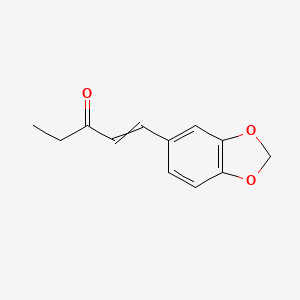
![2-[(6-Chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B8748106.png)
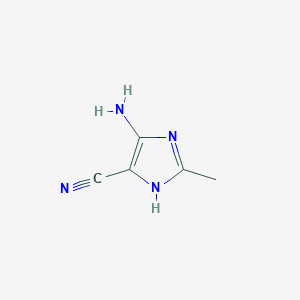
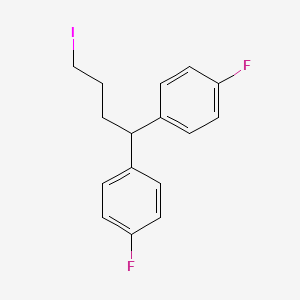
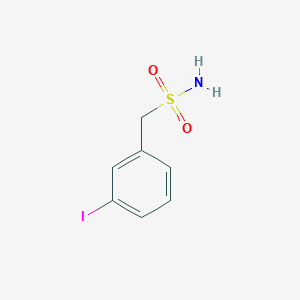
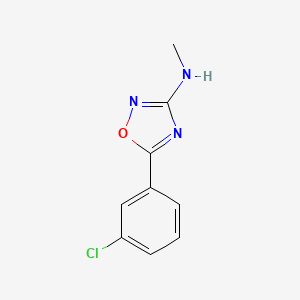
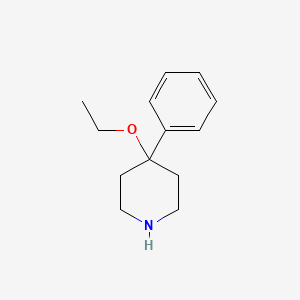
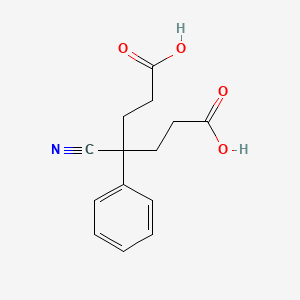
![5-(2-Hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8748160.png)
